1-Methyl-5-pyrrolidin-2-yl-1,2,4-triazole chemical structure and properties
1-Methyl-5-pyrrolidin-2-yl-1,2,4-triazole chemical structure and properties
This is an in-depth technical guide on the chemical structure, synthesis, and pharmacological properties of 1-Methyl-5-(pyrrolidin-2-yl)-1,2,4-triazole , a synthetic bioisostere of nicotine.[1]
A Nicotinic Acetylcholine Receptor (nAChR) Ligand Scaffold[1][2]
Executive Summary
1-Methyl-5-(pyrrolidin-2-yl)-1,2,4-triazole represents a significant scaffold in medicinal chemistry, specifically designed as a bioisostere of nicotine.[1] By replacing the pyridine ring of nicotine with a 1,2,4-triazole moiety, researchers aim to modulate binding affinity, metabolic stability, and subtype selectivity for nicotinic acetylcholine receptors (nAChRs).
This compound is primarily investigated for its potential in treating neurodegenerative disorders (Alzheimer’s, Parkinson’s), cognitive deficits, and pain, owing to its ability to selectively activate
Chemical Structure & Physicochemical Properties[1][3][4][5][6][7]
2.1 Structural Analysis
The molecule consists of two heterocyclic rings linked by a single bond:
-
Pyrrolidine Ring: A saturated five-membered ring containing one nitrogen atom.[1] The chiral center at C2 (typically the (S)-enantiomer) mimics the geometry of natural nicotine.[1]
-
1,2,4-Triazole Ring: An aromatic five-membered ring containing three nitrogen atoms.[2] It serves as a bioisostere for the pyridine ring found in nicotine.
Key Structural Features:
-
H-Bonding: The triazole ring acts as a hydrogen bond acceptor (N2 and N4 positions), unlike the pyridine ring which has only one acceptor. This alters the water solubility and receptor binding pocket interactions.
-
Basicity: The pyrrolidine nitrogen is basic (
), ensuring the molecule is protonated at physiological pH. The triazole ring is weakly basic ( ), remaining largely unprotonated.
2.2 Physicochemical Data (Predicted/Experimental)
| Property | Value | biological Relevance |
| Molecular Formula | Low molecular weight (<200 Da) facilitates BBB penetration.[1] | |
| Molecular Weight | 152.20 g/mol | Ideal for CNS drug likeness.[1] |
| LogP | ~ -0.5 to 0.2 | Lower than nicotine (LogP 1.17); higher water solubility.[1] |
| TPSA | ~ 43 Ų | Excellent membrane permeability (CNS active < 90 Ų).[1] |
| pKa (Pyrrolidine) | 9.1 ± 0.2 | Ionized at pH 7.4; mimics the pharmacophore of acetylcholine. |
| Chirality | (S) or (R) | (S)-isomer typically exhibits higher affinity for nAChRs.[1] |
Synthesis & Manufacturing
The synthesis of 1-Methyl-5-(pyrrolidin-2-yl)-1,2,4-triazole generally proceeds via the modification of L-Proline.[1] The critical step is the formation of the 1,2,4-triazole ring from a proline-derived hydrazide.
3.1 Synthetic Pathway (DOT Diagram)
The following diagram illustrates the logical flow of the synthesis starting from L-Proline.
Caption: Synthetic route from N-Boc-L-Proline to the target triazole via a hydrazide intermediate.
3.2 Detailed Experimental Protocol
Step 1: Preparation of N-Boc-L-Proline Hydrazide
-
Reagents: N-Boc-L-Proline methyl ester (10 mmol), Hydrazine hydrate (50 mmol), Ethanol (50 mL).[1]
-
Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise.[1] Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).[1]
-
Workup: Concentrate under reduced pressure. The residue is often a white solid. Recrystallize from ethanol/ether.
Step 2: Construction of the 1,2,4-Triazole Ring
-
Reagents: N-Boc-L-Proline hydrazide (from Step 1), Dimethylformamide dimethyl acetal (DMF-DMA) or Triethyl orthoformate.[1]
-
Procedure: Treat the hydrazide with DMF-DMA (1.2 eq) in refluxing dioxane to form the acyl amidrazone intermediate.
-
Cyclization: Add Methylhydrazine (1.5 eq) and acetic acid (catalytic). Heat to 80°C for 3 hours. This forms the 1-methyl-1,2,4-triazole ring.[1][3][4]
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) at 0°C for 1 hour to yield the final amine.
-
Purification: Neutralize with
, extract with DCM, and purify via column chromatography (DCM:MeOH:NH4OH).
Pharmacology & Mechanism of Action
4.1 Mechanism: nAChR Agonism
The compound functions as a cation-pi interactor.[1] The protonated pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine, while the triazole ring interacts with the Trp/Tyr residues in the receptor binding pocket (specifically the orthosteric site on the
-
Target:
nAChR (High Affinity) and nAChR (Lower Affinity). -
Effect: Binding triggers a conformational change, opening the ion channel and allowing
and influx. This leads to depolarization and neurotransmitter release (Dopamine, Acetylcholine, Glutamate).
4.2 Signaling Pathway (DOT Diagram)
Caption: Signal transduction pathway triggered by ligand binding to neuronal nAChRs.[1]
4.3 Structure-Activity Relationship (SAR)[1]
-
N-Methylation: The methyl group on the triazole ring (position 1) is critical for steric fit within the hydrophobic sub-pocket of the receptor.[1] Removal or replacement with larger groups (ethyl, benzyl) often decreases affinity.
-
Pyrrolidine Stereochemistry: The (S)-enantiomer is generally 10–100x more potent than the (R)-enantiomer, consistent with the "nicotinic pharmacophore" rule.[1]
-
Ring Bioisosterism: The 1,2,4-triazole confers greater metabolic stability against oxidative metabolism compared to the pyridine ring of nicotine (which is prone to C-oxidation).[1]
References
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. Link
-
Organic Syntheses. (1961).[1] 1,2,4-Triazole Synthesis via Formyl-thiosemicarbazide. Organic Syntheses, Coll. Vol. 4, p.962. Link[1]
-
PubChem. (2024).[1] Compound Summary: 1-Methyl-1,2,4-triazole derivatives. National Library of Medicine.[1] Link
-
Jain, R., et al. (2013). Synthesis and Pharmacological Evaluation of Novel 1,2,4-Triazole Derivatives. Medicinal Chemistry Research. Link
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- 1. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
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